molecular formula C9H19BO2 B1588525 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane CAS No. 67562-19-0

4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane

Cat. No. B1588525
CAS RN: 67562-19-0
M. Wt: 170.06 g/mol
InChI Key: BTSWCGATJFXUHR-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The compound has been prepared by the rhodium-catalyzed hydroboration of allyl phenyl sulfone . It is also available for purchase from chemical suppliers .


Molecular Structure Analysis

The molecular structure of “4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane” has been characterized by a single crystal X-ray diffraction study . The empirical formula is C6H13BO2 .


Chemical Reactions Analysis

This compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The compound is a colorless oily substance at room temperature . It has a boiling point of 47-49 °C/9 mbar and a density of 0.894 g/mL at 25 °C . The refractive index is 1.4320 .

Scientific Research Applications

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Processes

  • Summary of the Application : This compound is used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling processes . This is a type of chemical reaction where a carbon-carbon bond is formed between two organic compounds through the use of a palladium catalyst.
  • Methods of Application : The exact experimental procedures can vary depending on the specific reaction, but generally, the compound is mixed with the other reactants and the palladium catalyst in a suitable solvent. The reaction mixture is then heated to facilitate the cross-coupling process .
  • Results or Outcomes : The outcome of this process is the formation of a new organic compound through the creation of a carbon-carbon bond. The efficiency and yield of the reaction can depend on various factors such as the choice of solvent, the temperature, and the specific reactants used .

Application 2: Synthesis of Phenylboronic Acid Derivatives

  • Summary of the Application : This compound is used in the synthesis of phenylboronic acid derivatives . These derivatives have a wide range of applications in biology, organic synthesis, catalysis, and crystal engineering .
  • Methods of Application : The compound is reacted with other organic compounds to form the phenylboronic acid derivatives. The exact experimental procedures can vary depending on the specific derivative being synthesized .
  • Results or Outcomes : The outcome of this process is the formation of phenylboronic acid derivatives. These derivatives have various applications in different fields of science .

Safety And Hazards

The compound is classified as flammable and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored at 2-8°C .

Future Directions

The compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers . This suggests potential applications in the field of materials science and organic synthesis.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-propyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSWCGATJFXUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435589
Record name 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane

CAS RN

67562-19-0
Record name 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Arapoğlu - 2022 - gcris.iyte.edu.tr
Cracking is a process that long-chain hydrocarbons are broken down into more valuable fragments called naphtha cracking products. The olefins formed as a result of this process have …
Number of citations: 0 gcris.iyte.edu.tr

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